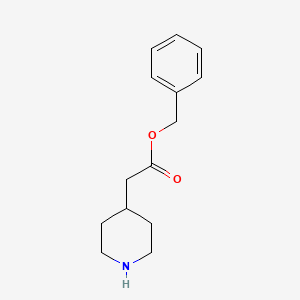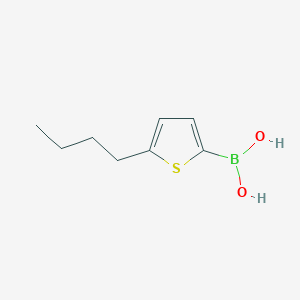
5-Butylthiophen-2-boronic acid
Vue d'ensemble
Description
5-Butylthiophen-2-boronic acid, also known as (5-butylthiophen-2-yl)boronic acid, is a chemical compound with the CAS Number: 1801883-50-0 . It has a molecular weight of 184.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13BO2S/c1-2-3-4-7-5-6-8 (12-7)9 (10)11/h5-6,10-11H,2-4H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Applications De Recherche Scientifique
Copper-facilitated Suzuki-Miyaura Coupling
One application involves the use of thiopheneboronic acids in copper-facilitated Suzuki-Miyaura coupling reactions. This process enables the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. The method allows for the in situ preparation of 2-thiopheneboronic ester derivatives, offering improved yields and purities by eliminating the acidic liberation step of boronic acid species. This demonstrates the utility of thiopheneboronic acids in facilitating C-C couplings under conditions that traditionally yield low success due to the instability of the boronic acid intermediates (Hergert et al., 2018).
Luminescent Organoborane Polymers
Another significant application is in the development of luminescent main-chain organoborane polymers. Polymers prepared via Pd-catalyzed coupling of stannylated thienylborane monomers exhibit exceptional long-term chemical stability to air and moisture, along with remarkable thermal stability. These properties, combined with strong absorptions in the visible region and intense fluorescence, underscore the potential of boronic acid derivatives in creating advanced materials for optical and electronic applications (Yin et al., 2016).
Boronic Acid in Organic and Organometallic Chemistry
Boronic acids, including derivatives of thiopheneboronic acid, play a crucial role in organic and organometallic chemistry. Tris(pentafluorophenyl)borane, for instance, has been utilized as a catalyst or stoichiometric reagent in a variety of reactions, such as catalytic hydrometallation, alkylations, and catalyzed aldol-type reactions. This highlights the versatility of boronic acids in catalysis and their potential to induce unusual reactions or stabilize uncommon coordination geometries of carbon (Erker, 2005).
Fluorescent Sensing and Imaging
Furthermore, boronic acid derivatives have found applications in fluorescent sensing and imaging. For example, boronic acid-functionalized polythiophenes have been designed for highly sensitive fluorescence detection of ATP, demonstrating the potential of boronic acid derivatives in biotechnological applications and as probes for cellular imaging (Liu et al., 2019).
Safety and Hazards
Orientations Futures
Boronic acids, including 5-Butylthiophen-2-boronic acid, are increasingly utilized in diverse areas of research. This includes interactions with diols and strong Lewis bases, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Mécanisme D'action
Target of Action
5-Butylthiophen-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The use of this compound in this reaction contributes to the formation of chemically differentiated fragments .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound in the Suzuki-Miyaura coupling reaction are influenced by several environmental factors. These include the reaction conditions, which are typically mild and tolerant of various functional groups . The reaction also requires a relatively stable and readily prepared organoboron reagent, such as this compound .
Analyse Biochimique
Biochemical Properties
5-Butylthiophen-2-boronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with palladium catalysts during the Suzuki–Miyaura coupling reaction. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide, facilitated by a palladium catalyst . The nature of this interaction is primarily based on the transmetalation process, where the boronic acid transfers its organic group to the palladium complex .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit serine proteases, which are enzymes involved in various cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. One of the key mechanisms is the inhibition of enzymes through the formation of covalent bonds with active site residues. For example, boronic acids can form reversible covalent bonds with the serine residue in the active site of serine proteases, leading to enzyme inhibition . Additionally, this compound can participate in the Suzuki–Miyaura coupling reaction, where it undergoes transmetalation with a palladium complex, facilitating the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) and protected from light . Prolonged exposure to higher temperatures or light can lead to degradation, which may affect its efficacy in biochemical reactions. Long-term studies on the effects of this compound on cellular function are limited, but it is known that boronic acids can have sustained inhibitory effects on enzymes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition. At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function . It is essential to determine the appropriate dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in organic synthesis. The compound interacts with enzymes such as palladium complexes during the Suzuki–Miyaura coupling reaction . This interaction facilitates the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, particularly in reactions involving boronic acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic acids can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound may interact with intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding affinity to specific proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, boronic acids can localize to the cytoplasm or nucleus, depending on their chemical properties and interactions with cellular proteins. The activity and function of this compound can be influenced by its subcellular localization, impacting its role in biochemical reactions .
Propriétés
IUPAC Name |
(5-butylthiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO2S/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6,10-11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWXFPQAOPQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





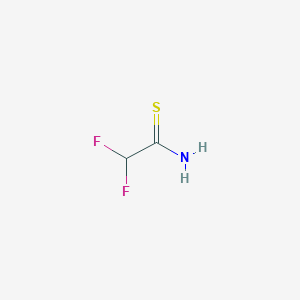
![2-[(2-Methoxyphenyl)methoxy]acetic acid](/img/structure/B3110479.png)


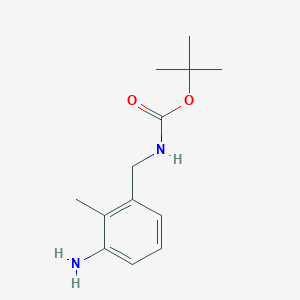
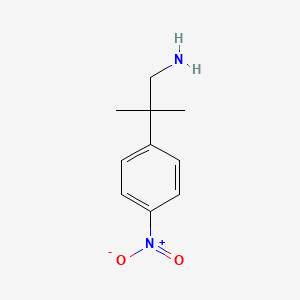
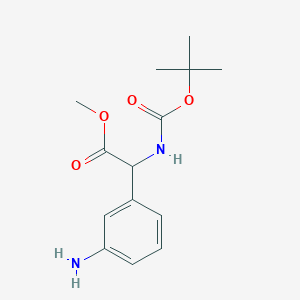
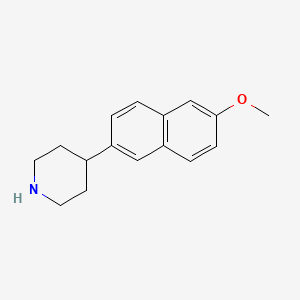
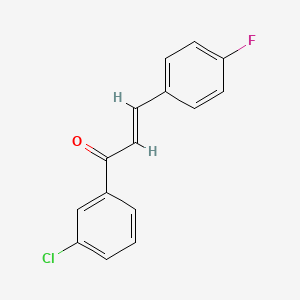
![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)
